N-[3-(dimethylamino)propyl]-2-ethylbutanamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-ethylbutanamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an ethylbutanamide moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-ethylbutanamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure consistent product quality. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-ethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: A similar compound with a methacrylamide group instead of an ethylbutanamide moiety.
N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group, differing in the degree of unsaturation.
N-[3-(dimethylamino)propyl]carbodiimide: Features a carbodiimide group, used as a coupling agent in peptide synthesis.
Uniqueness
N-[3-(dimethylamino)propyl]-2-ethylbutanamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. The presence of the ethylbutanamide moiety differentiates it from other similar compounds, providing unique properties that are valuable in various applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-5-10(6-2)11(14)12-8-7-9-13(3)4/h10H,5-9H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJGOBUBLVTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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